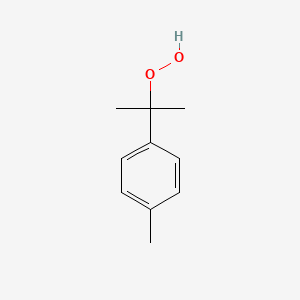
8-Hydroperoxy-p-cymene
Vue d'ensemble
Description
8-Hydroperoxy-p-cymene is an organic compound with the molecular formula C10H14O2. It is a derivative of p-cymene, a naturally occurring aromatic hydrocarbon found in essential oils of various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Hydroperoxy-p-cymene can be synthesized through the oxidation of p-cymene. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroperoxy-p-cymene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde.
Reduction: The compound can be reduced to p-cymene using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like iron(II) sulfate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: p-Methylacetophenone, 4-(2-hydroxy-2-propyl)benzaldehyde.
Reduction: p-Cymene.
Substitution: Products depend on the substituents introduced.
Applications De Recherche Scientifique
8-Hydroperoxy-p-cymene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Hydroperoxy-p-cymene involves the formation of reactive oxygen species (ROS) through the homolysis of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. In biological systems, this compound can modulate immune responses and exhibit antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
p-Cymene: The parent compound, which lacks the hydroperoxy group.
p-Methylacetophenone: A major oxidation product of 8-Hydroperoxy-p-cymene.
4-(2-Hydroxy-2-propyl)benzaldehyde: Another oxidation product.
Uniqueness: this compound is unique due to its hydroperoxy functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it valuable for specific applications in oxidation reactions and as an antimicrobial agent .
Propriétés
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCHNFGPIFYNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435957 | |
| Record name | 8-hydroperoxy-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-71-2 | |
| Record name | 8-hydroperoxy-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


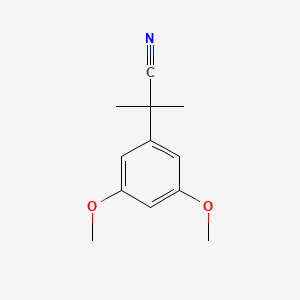
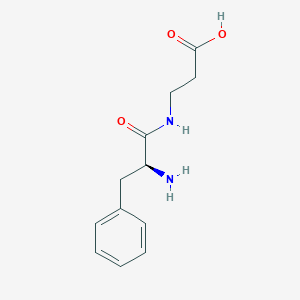
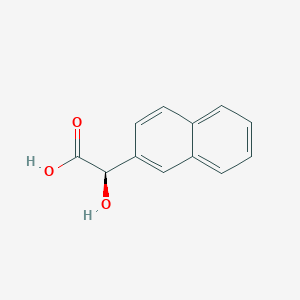
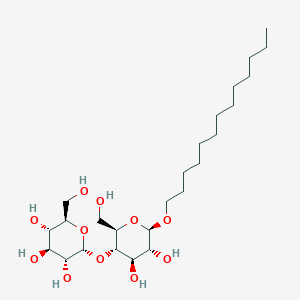

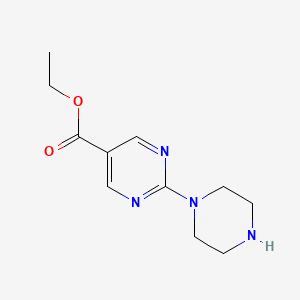

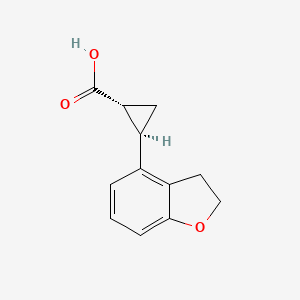
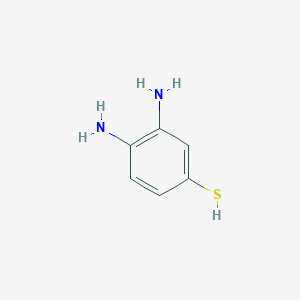

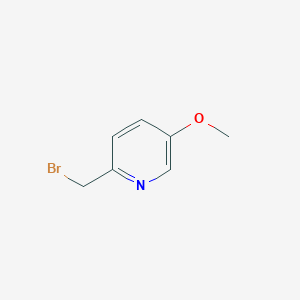
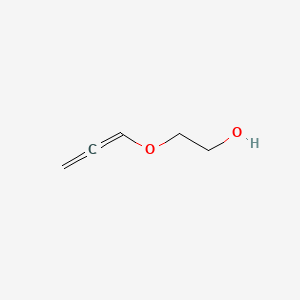
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)

